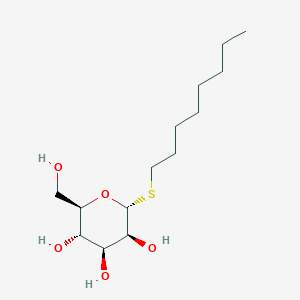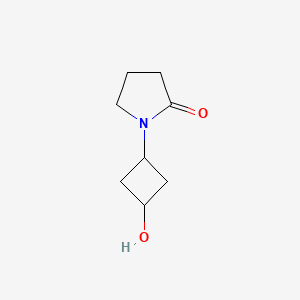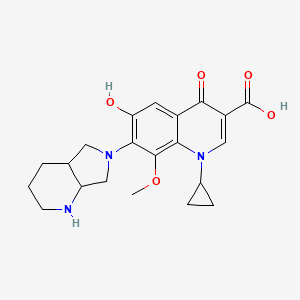
6-Hydroxymoxifloxacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic widely used to treat various bacterial infections. Moxifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The hydroxylation at the 6th position of moxifloxacin enhances its pharmacological properties, making this compound a compound of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymoxifloxacin typically involves the hydroxylation of moxifloxacin. One common method is the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or methanol, with the temperature maintained between 0°C and 25°C to ensure selective hydroxylation at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
6-Hydroxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to moxifloxacin.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of 6-ketomoxifloxacin.
Reduction: Regeneration of moxifloxacin.
Substitution: Formation of 6-halogenated derivatives of moxifloxacin.
科学的研究の応用
6-Hydroxymoxifloxacin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on fluoroquinolone antibiotics.
Biology: Investigated for its enhanced antibacterial activity and potential to overcome bacterial resistance.
Medicine: Explored for its therapeutic potential in treating infections resistant to conventional antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 6-Hydroxymoxifloxacin is similar to that of moxifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By blocking these enzymes, this compound prevents bacterial cell division and leads to cell death. The hydroxylation at the 6th position may enhance binding affinity to the target enzymes, increasing its antibacterial potency.
類似化合物との比較
Similar Compounds
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Ciprofloxacin: A well-known fluoroquinolone used to treat various infections.
Uniqueness
6-Hydroxymoxifloxacin stands out due to its enhanced antibacterial activity and potential to overcome resistance mechanisms. The hydroxyl group at the 6th position may improve its pharmacokinetic properties, such as absorption and distribution, making it a promising candidate for further development.
特性
分子式 |
C21H25N3O5 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-hydroxy-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H25N3O5/c1-29-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-16(25)18(20)23-8-11-3-2-6-22-15(11)10-23/h7,9,11-12,15,22,25H,2-6,8,10H2,1H3,(H,27,28) |
InChIキー |
CQPJLVCXRCKDBY-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)O)C(=O)C(=CN2C5CC5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


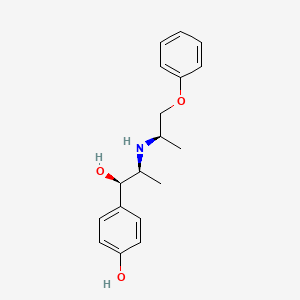
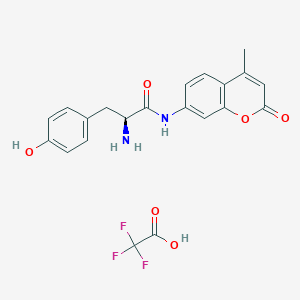
![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
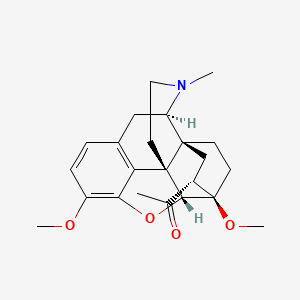


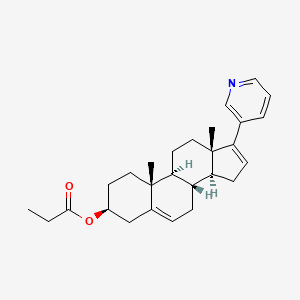
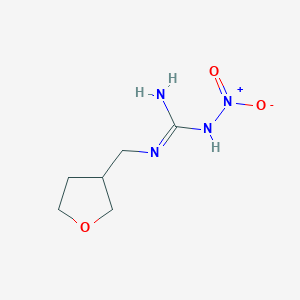
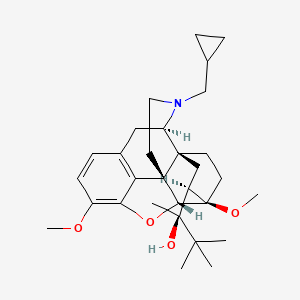
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
